molecular formula C10H12ClN3O2 B12625384 6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 918537-43-6

6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B12625384
CAS No.: 918537-43-6
M. Wt: 241.67 g/mol
InChI Key: CWDHLZHWNGWAGL-UHFFFAOYSA-N
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Description

6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a chemical reagent designed for research applications, particularly in the field of kinase inhibition. The pyrrolo[2,1-f][1,2,4]triazine scaffold is recognized as a privileged structure in medicinal chemistry and is established as a promising kinase inhibitor template, effectively mimicking other well-known kinase inhibitor cores . This fused heterocyclic system is an integral component of several approved therapeutic agents and investigational compounds, underscoring its significant research value . The specific substitution pattern on this compound suggests its potential use in synthesizing more complex molecules for biological evaluation. Research indicates that substitutions at the 5 and 6 positions of the pyrrolo[2,1-f][1,2,4]triazine nucleus are promising sites for introducing side chains to modulate physicochemical properties while maintaining biological activity . This makes it a versatile building block for developing targeted therapies. Kinase inhibition is a cornerstone of targeted therapy for conditions such as cancer, and compounds based on this scaffold are known to bind in the ATP pocket of kinases . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the product's Certificate of Analysis for specific data and handle the material according to applicable laboratory safety standards.

Properties

CAS No.

918537-43-6

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

6-(3-chloropropoxy)-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C10H12ClN3O2/c1-7-8(16-4-2-3-11)5-14-9(7)10(15)12-6-13-14/h5-6H,2-4H2,1H3,(H,12,13,15)

InChI Key

CWDHLZHWNGWAGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1OCCCCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key steps:

Detailed Methodologies

Step Reaction Type Conditions Yield
1 Amide Formation Pyrrole derivative + acyl chloride Variable
2 Cyclization Heating with acid catalyst High
3 Nucleophilic Substitution Chloropropanol + base (e.g., NaOH) Moderate to High

Specific Examples of Preparation

Example Synthesis Route

A specific synthetic route may include the following steps:

  • Synthesis of Intermediate :

    • Start with a substituted pyrrole-2-carboxylic acid.
    • Convert it into an amide using an acyl chloride under basic conditions.
  • Cyclization :

    • Heat the amide in the presence of an acid catalyst to form the triazine ring.
  • Substitution Reaction :

    • Introduce the chloropropoxy group by reacting the intermediate with chloropropanol in a basic medium.

Yield and Purity Considerations

The yields for each step can vary significantly based on reaction conditions such as temperature, solvent choice, and reaction time. Optimization is crucial for achieving high purity and yield of the final product.

Analytical Techniques for Characterization

To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropropoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with molecular targets such as enzymes. For instance, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting cellular processes like Wnt signaling . The compound’s structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: Imidazo-triazinones (e.g., BAY60-7550 in ) exhibit PDE2 inhibition, while pyrrolo-triazinones (e.g., USP7 inhibitors in ) are explored in oncology. The target compound’s pyrrolo core may align more with USP7 modulation .

Biological Activity

6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique pyrrolo-triazinone framework that is associated with various pharmacological properties. The presence of functional groups such as the chloropropoxy and methyl groups enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H17ClN6O3, with a molecular weight of approximately 320.79 g/mol. The structure includes:

  • Chloropropoxy group : This group may engage in nucleophilic substitution reactions.
  • Methyl group : Influences steric and electronic properties.
  • Triazine moiety : Associated with various biological activities including kinase inhibition.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Specifically, studies have shown that triazinone derivatives can inhibit various kinases involved in cancer pathways. For instance:

  • VEGFR Inhibition : The compound has been linked to the inhibition of vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis. In vitro studies have demonstrated that similar compounds can inhibit VEGF-driven proliferation in human vascular endothelial cells at low concentrations (IC50 values ranging from 0.001 to 0.003 micromol/L) .

Structure-Activity Relationship (SAR)

The unique structural features of this compound may enhance its selectivity and potency in inhibiting target proteins compared to other compounds. The SAR studies suggest that modifications in the pyrrolo-triazinone framework can lead to improved biological activity against specific cancer-related pathways.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrrole ring .
  • Introduction of the chloropropoxy substituent .
  • Cyclization to form the triazinone structure .

Optimization of these synthetic routes is crucial for achieving high yields and purity of the final product.

In Vivo Efficacy

In vivo studies on related compounds have shown promising results regarding tumor growth inhibition. For example, a study involving a similar triazine derivative demonstrated significant regression of tumors in mouse models when administered orally at doses ranging from 0.5 to 4 mg/kg . This highlights the potential therapeutic applications of this compound in cancer treatment.

Summary Table of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundVEGFR Inhibition<0.003
Similar Triazine DerivativeTumor Growth InhibitionVaries (0.5 - 4 mg/kg)

Q & A

Q. What are the common synthetic routes for preparing 6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions on the pyrrolo-triazine core. Key steps include:

  • Core Functionalization: React 5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one with 3-chloropropanol derivatives under alkaline conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the 3-chloropropoxy group. Temperature control (60–80°C) and anhydrous conditions are critical to avoid hydrolysis .
  • Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Yield improvements (≥70%) are achievable by adjusting stoichiometry (1.2–1.5 equivalents of 3-chloropropyl reagent) and reflux duration (6–12 hours) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm the presence of the 3-chloropropoxy side chain (δ ~3.7–4.2 ppm for –OCH₂– and δ ~1.8–2.2 ppm for –CH₂Cl) and the pyrrolo-triazine core (aromatic protons at δ ~6.8–8.5 ppm) .
    • HRMS: Validate molecular weight (C₁₁H₁₃ClN₄O₂; expected [M+H]⁺: 281.0698) with ≤2 ppm error .
  • Chromatography:
    • HPLC: Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%). Retention time (tR) should align with reference standards .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the kinase inhibitory activity of this compound, and how should potency and selectivity be quantified?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Profiling: Screen against FGFR/VEGFR isoforms using fluorescence-based ATP competition assays (e.g., Z′-LYTE™ kinase kit). Measure IC₅₀ values with 10-dose dilution curves (1 nM–10 µM) .
    • Selectivity: Compare activity against off-target kinases (e.g., PDGFR, EGFR) using kinase panel arrays. A selectivity index (SI = IC₅₀(off-target)/IC₅₀(target)) >100 indicates high specificity .
  • In Vivo Models:
    • Xenograft Studies: Administer the compound (oral gavage, 10–50 mg/kg/day) in nude mice implanted with FGFR-driven tumor lines (e.g., SNU-16 gastric cancer). Monitor tumor volume and phosphorylated FGFR levels via immunohistochemistry .

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituents on the pyrrolo-triazine core for enhanced pharmacological properties?

Methodological Answer:

  • Substituent Variation: Systematically modify the 3-chloropropoxy group (e.g., replace Cl with F, Br, or alkyl chains) and the 5-methyl group (e.g., ethyl, cyclopropyl). Assess impacts on solubility (logP via shake-flask method) and metabolic stability (microsomal half-life) .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with FGFR1 (PDB: 3RHX). Prioritize substituents that enhance hydrogen bonding (e.g., –OH, –NH₂) with Asp641 and Lys514 .

Q. What analytical strategies are recommended for resolving contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Validation: Cross-validate IC₅₀ values using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Replicate discrepancies may arise from assay buffer composition (e.g., ATP concentration variations) .
  • Data Normalization: Normalize activity data to positive controls (e.g., brivanib alaninate for FGFR inhibition) and account for batch effects (e.g., cell passage number, serum lot) using ANOVA-based statistical models .

Safety and Stability Considerations

Q. What protocols should be followed to ensure safe handling and long-term storage of this compound?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact, as chlorinated intermediates may be irritants .
  • Storage: Store desiccated at –20°C in amber vials. Monitor stability via HPLC every 6 months; degradation products (e.g., hydrolyzed propoxy group) should remain <5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.